Ginsenoside Ra0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside Ra0 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. Ginsenosides are a class of steroid glycosides and triterpene saponins known for their diverse pharmacological effects. This compound, in particular, has garnered attention for its potential therapeutic benefits, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Ra0 typically involves extraction from Panax ginseng roots followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using microbial enzymes. For instance, glycosidases from microorganisms such as Saccharomyces cerevisiae can be employed to convert precursor ginsenosides into this compound. This method is advantageous due to its specificity and efficiency in producing high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Ra0 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the ginsenoside structure.
Reduction: Reduction reactions can alter the double bonds within the triterpene backbone.
Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ginsenoside derivatives with altered pharmacological properties .
Scientific Research Applications
Ginsenoside Ra0 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of ginsenosides.
Biology: this compound is investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: The compound is explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: this compound is utilized in the development of functional foods and dietary supplements due to its health-promoting properties
Mechanism of Action
The mechanism of action of Ginsenoside Ra0 involves multiple molecular targets and pathways:
Anti-inflammatory Effects: this compound inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anti-cancer Effects: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of the PI3K/Akt/mTOR pathway.
Neuroprotective Effects: this compound protects neurons from oxidative stress and apoptosis by regulating the expression of antioxidant enzymes and inhibiting the activation of microglia
Comparison with Similar Compounds
- Ginsenoside Rg1
- Ginsenoside Rb1
- Ginsenoside Rh2
- Ginsenoside CK
Comparison: Ginsenoside Ra0 is unique due to its specific structural features and distinct pharmacological profile. While other ginsenosides like Rg1 and Rb1 also exhibit anti-inflammatory and anti-cancer properties, this compound has shown superior efficacy in certain models of inflammation and cancer. Additionally, its neuroprotective effects are more pronounced compared to other ginsenosides .
Properties
CAS No. |
112722-00-6 |
---|---|
Molecular Formula |
C60H102O28 |
Molecular Weight |
1271.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O28/c1-24(2)10-9-14-60(8,88-53-48(78)43(73)40(70)31(84-53)23-79-51-46(76)41(71)36(66)27(19-61)80-51)25-11-16-59(7)35(25)26(65)18-33-57(5)15-13-34(56(3,4)32(57)12-17-58(33,59)6)85-54-49(44(74)38(68)29(21-63)82-54)87-55-50(45(75)39(69)30(22-64)83-55)86-52-47(77)42(72)37(67)28(20-62)81-52/h10,25-55,61-78H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51+,52-,53-,54-,55-,57-,58+,59+,60-/m0/s1 |
InChI Key |
LDIAQNKCRRXZCD-JKIFXVOUSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C |
Synonyms |
Ginsenoside Ra0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.